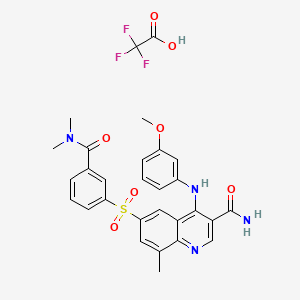

GSK256066 Trifluoroacetate

Beschreibung

Eigenschaften

IUPAC Name |

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O5S.C2HF3O2/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4;3-2(4,5)1(6)7/h5-15H,1-4H3,(H2,28,32)(H,29,30);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTKEASHQDSBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856163 | |

| Record name | Trifluoroacetic acid--6-[3-(dimethylcarbamoyl)benzene-1-sulfonyl]-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415560-64-3 | |

| Record name | Trifluoroacetic acid--6-[3-(dimethylcarbamoyl)benzene-1-sulfonyl]-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to GSK256066 Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK256066 Trifluoroacetate is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor developed for inhaled administration.[1][2] As a key regulator of intracellular cyclic adenosine monophosphate (cAMP), PDE4 is a critical target in inflammatory pathways.[3][4] By inhibiting PDE4, GSK256066 increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and key experimental data.

Mechanism of Action

GSK256066 competitively binds to the catalytic site of PDE4, preventing the hydrolysis of cAMP to adenosine monophosphate (AMP).[4][5] This leads to an accumulation of intracellular cAMP, which activates Protein Kinase A (PKA). PKA activation has downstream anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the relaxation of airway smooth muscle.[3][5] GSK256066 is highly selective for PDE4, with significantly less activity against other PDE isoforms.[2]

Signaling Pathway of GSK256066

Caption: Mechanism of action of GSK256066 as a PDE4 inhibitor.

Data Presentation

In Vitro Potency and Selectivity

| Target | IC50 | Selectivity vs. Other PDEs | Reference |

| PDE4B | 3.2 pM | >380,000-fold vs. PDE1/2/3/5/6 | [2] |

| PDE4 Isoforms (A-D) | Equal Affinity | - | [2] |

| TNF-α production (LPS-stimulated human peripheral blood monocytes) | 0.01 nM | - | [2] |

| TNF-α production (LPS-stimulated whole blood) | 126 pM | - | [2] |

In Vivo Efficacy in Preclinical Models

| Model | Endpoint | ED50 | Reference |

| LPS-induced pulmonary neutrophilia in rats (aqueous suspension) | Inhibition of neutrophilia | 1.1 µg/kg | [2] |

| LPS-induced pulmonary neutrophilia in rats (dry powder) | Inhibition of neutrophilia | 2.9 µg/kg | [2] |

| LPS-induced increases in exhaled nitric oxide in rats | Inhibition of nitric oxide | 35 µg/kg | [7] |

| Ovalbumin-induced pulmonary eosinophilia in rats | Inhibition of eosinophilia | 0.4 µg/kg | [7] |

| LPS-induced pulmonary neutrophilia in ferrets | Inhibition of neutrophilia | 18 µg/kg | [7] |

Pharmacokinetics in Mild Asthmatics (Single 87.5 mcg Inhaled Dose)

| Parameter | Day 1 (Geometric Mean, CV%) | Day 7 (Geometric Mean, CV%) | Reference |

| Cmax (pg/mL) | 16.5 (86.1) | 19.8 (104.9) | [8] |

| AUC(0-t) (h*pg/mL) | 26.1 (107.5) | 40.5 (137.9) | [8] |

| Tmax (h) | 0.5 (0.25 - 1.0) | 0.5 (0.25 - 2.0) | [8] |

| Tlast (h) | 2.0 (0.5 - 8.0) | 4.0 (1.0 - 24.0) | [8] |

| Values for Tmax and Tlast are presented as median (range).[8] |

Experimental Protocols

LPS-Induced Pulmonary Inflammation in Rats

This protocol describes a common preclinical model to assess the anti-inflammatory effects of compounds like GSK256066.[7][9]

Workflow for LPS-Induced Pulmonary Inflammation Model in Rats

Caption: A typical workflow for evaluating GSK256066 in a rat model of LPS-induced pulmonary inflammation.

Methodology:

-

Animals: Male Sprague-Dawley rats are commonly used.[2]

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions before the experiment.

-

Drug Administration: GSK256066, formulated as an aqueous suspension or dry powder, is administered intratracheally to anesthetized rats at various doses.[2] A vehicle control group receives the formulation without the active compound.

-

LPS Challenge: After a specified pretreatment time, rats are challenged with an intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli to induce pulmonary inflammation.[7]

-

Incubation Period: Animals are monitored for a set period, typically ranging from 4 to 24 hours, during which the inflammatory response develops.[9]

-

Bronchoalveolar Lavage (BAL): At the end of the incubation period, animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving saline from the lungs.[9]

-

Cell Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are performed, and differential cell counts (e.g., neutrophils, macrophages, eosinophils) are determined after cytocentrifugation and staining.[9]

-

Cytokine Measurement: The supernatant from the BAL fluid can be used to measure the levels of pro-inflammatory cytokines such as TNF-α and interleukins using methods like ELISA.[10]

Clinical Trial in Mild Asthmatics

This section outlines the methodology of a clinical trial evaluating the effect of GSK256066 on allergen-induced airway responses in mild asthmatics.[8]

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.[11]

-

Participants: Steroid-naive atopic asthmatics with a documented early and late asthmatic response to a specific inhaled allergen.[11]

-

Treatment: Participants received inhaled GSK256066 (87.5 mcg) or a matching placebo once daily for 7 days in each treatment period, separated by a washout period.[11]

-

Allergen Challenge: On day 7 of each treatment period, participants underwent an allergen inhalation challenge.[11]

-

Efficacy Endpoints: The primary endpoint was the effect on the late asthmatic response (LAR), measured as the fall in Forced Expiratory Volume in 1 second (FEV1) between 3 and 7 hours post-challenge. The early asthmatic response (EAR), the fall in FEV1 in the first 2 hours, was also assessed.[8]

-

Pharmacokinetics: Plasma samples were collected at predefined time points after dosing on Day 1 and Day 7 to determine the pharmacokinetic profile of GSK256066.[8]

-

Safety and Tolerability: Adverse events were monitored and recorded throughout the study.

Conclusion

This compound is an exceptionally potent and selective inhaled PDE4 inhibitor. Preclinical studies have demonstrated its significant anti-inflammatory effects in various models of respiratory inflammation. Clinical data in asthmatic patients have shown its ability to attenuate allergen-induced airway responses with low systemic exposure, suggesting a favorable safety profile.[8] Further research is warranted to fully elucidate the therapeutic potential of GSK256066 in the treatment of chronic inflammatory airway diseases such as asthma and COPD.

References

- 1. benchchem.com [benchchem.com]

- 2. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dermatologytimes.com [dermatologytimes.com]

- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

GSK256066: A Technical Guide to a High-Potency Inhaled PDE4B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK256066, a potent and selective phosphodiesterase 4B (PDE4B) inhibitor developed for inhaled delivery. It details the compound's mechanism of action, preclinical and clinical findings, and key experimental methodologies, offering a comprehensive resource for professionals in respiratory and inflammatory disease research.

Introduction to GSK256066

GSK256066, chemically known as 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide, is an exceptionally high-affinity inhibitor of phosphodiesterase 4 (PDE4).[1] Designed for inhaled administration, it aims to maximize therapeutic effects in the lungs while minimizing systemic side effects commonly associated with oral PDE4 inhibitors, such as nausea and emesis.[1][2] The inhibition of PDE4, a key enzyme in the inflammatory cascade, leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells and mediators.[3][4]

Mechanism of Action and Signaling Pathway

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze cAMP.[4] By inhibiting PDE4, particularly the PDE4B isoform prevalent in inflammatory cells, GSK256066 prevents the degradation of cAMP.[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and modulates the activity of transcription factors like cAMP response element-binding protein (CREB).[6][7] This signaling cascade ultimately leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and a reduction in the activity of immune cells like neutrophils and eosinophils.[1][8]

Quantitative Data Summary

GSK256066 demonstrates exceptional potency and selectivity for PDE4. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency of GSK256066 and Comparator PDE4 Inhibitors

| Compound | Apparent IC50 (PDE4B) | TNF-α Inhibition IC50 (Human PBMC) |

| GSK256066 | 3.2 pM [1][9] | 0.01 nM [1][10] |

| Roflumilast | 390 pM[1][9] | 5 nM[1] |

| Tofimilast | 1.6 nM[1][9] | 22 nM[1] |

| Cilomilast | 74 nM[1][9] | 389 nM[1] |

IC50: Half maximal inhibitory concentration; pM: picomolar; nM: nanomolar; PBMC: Peripheral Blood Mononuclear Cells.

Table 2: In Vitro Selectivity of GSK256066

| PDE Isoform | Selectivity Fold vs. PDE4 |

| PDE1, 2, 3, 5, 6 | >380,000[1][10] |

| PDE7 | >2,500[1][10] |

Selectivity fold is the ratio of IC50 for the specified PDE isoform to the IC50 for PDE4.

Table 3: In Vivo Efficacy of GSK256066 in Animal Models

| Animal Model | Endpoint | Formulation | ED50 |

| Rat (LPS-induced) | Pulmonary Neutrophilia | Aqueous Suspension | 1.1 µg/kg[1] |

| Rat (LPS-induced) | Pulmonary Neutrophilia | Dry Powder | 2.9 µg/kg[1] |

| Rat (LPS-induced) | Exhaled Nitric Oxide | Intratracheal | 35 µg/kg[11] |

| Rat (Ovalbumin-induced) | Pulmonary Eosinophilia | Intratracheal | 0.4 µg/kg[11] |

| Ferret (LPS-induced) | Pulmonary Neutrophilia | Inhaled | 18 µg/kg[11] |

ED50: Half maximal effective dose; LPS: Lipopolysaccharide.

Table 4: Summary of Key Clinical Trial Findings

| Study Population | Intervention | Key Findings | Reference |

| Mild Asthmatics | GSK256066 87.5 mcg once daily for 7 days | Significantly reduced early and late asthmatic responses to allergen challenge. Well tolerated with low systemic exposure.[2] | Singh et al., 2010 |

| Moderate COPD | GSK256066 25 µg or 87.5 µg once daily for 28 days | Well tolerated with a low incidence of gastrointestinal side effects. No statistically significant changes in inflammatory markers in sputum or blood. Trend for increased FEV1.[12] | Watz et al., 2013 |

COPD: Chronic Obstructive Pulmonary Disease; FEV1: Forced Expiratory Volume in 1 second.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used to characterize GSK256066.

In Vitro PDE4 Inhibition Assay

Objective: To determine the potency of GSK256066 in inhibiting the enzymatic activity of PDE4.

Methodology:

-

Enzyme Preparation: Recombinant human PDE4B is expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells).

-

Assay Buffer: A standard buffer containing Tris-HCl, MgCl2, and a bovine serum albumin (BSA) is used.

-

Substrate: Radiolabeled [3H]cAMP is used as the substrate.

-

Inhibitor Preparation: GSK256066 is serially diluted in DMSO and then in the assay buffer to achieve a range of final concentrations.

-

Assay Procedure:

-

The PDE4B enzyme is pre-incubated with varying concentrations of GSK256066 or vehicle control.

-

The reaction is initiated by the addition of [3H]cAMP.

-

The mixture is incubated at 30°C for a defined period.

-

The reaction is terminated by the addition of a stop solution (e.g., by boiling or adding a specific reagent).

-

The product, [3H]AMP, is separated from the unreacted [3H]cAMP using anion-exchange chromatography or scintillation proximity assay beads.

-

-

Data Analysis: The amount of [3H]AMP formed is quantified by scintillation counting. The percentage of inhibition at each GSK256066 concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats

Objective: To assess the anti-inflammatory efficacy of GSK256066 in an acute model of lung inflammation.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing: GSK256066 (as an aqueous suspension or dry powder) or vehicle is administered intratracheally to anesthetized rats.

-

Inflammatory Challenge: A defined period after drug administration, rats are challenged with an intratracheal instillation of LPS from Escherichia coli.

-

Bronchoalveolar Lavage (BAL): At a specified time post-LPS challenge (e.g., 4-6 hours), the rats are euthanized, and a BAL is performed by instilling and retrieving a fixed volume of saline into the lungs.

-

Cell Counting: The total number of cells in the BAL fluid is determined using a hemocytometer. Cytospin preparations of the BAL fluid are stained (e.g., with Diff-Quik), and a differential cell count is performed to determine the number of neutrophils.

-

Data Analysis: The percentage inhibition of neutrophil accumulation in the GSK256066-treated groups is calculated relative to the vehicle-treated, LPS-challenged group. The ED50 value is calculated from the dose-response curve.

Clinical Development and Future Perspectives

Clinical trials have demonstrated that inhaled GSK256066 is generally well-tolerated and can attenuate allergen-induced bronchoconstriction in asthmatics.[2] However, in patients with moderate COPD, it did not produce statistically significant changes in inflammatory markers, although a trend towards improved lung function was observed.[12][13] It has been suggested that the low solubility and lipophilic nature of the compound might have limited its free concentration in the lung to exert a stronger pharmacological effect.[13] Furthermore, a low therapeutic index was observed in a 14-day inhalation toxicology study in rats.[13] Consequently, GSK256066 was no longer listed on the GSK development pipeline in 2012.[13]

Despite the discontinuation of its development, the study of GSK256066 has provided valuable insights into the potential of inhaled, highly potent PDE4 inhibitors for the treatment of inflammatory respiratory diseases.[13] The compound serves as an important benchmark for the development of future inhaled anti-inflammatory therapies with improved pharmacokinetic and safety profiles.

Conclusion

GSK256066 stands out as an exceptionally potent and selective PDE4B inhibitor with demonstrated anti-inflammatory effects in preclinical models. While its clinical development was halted, the extensive characterization of this compound has significantly contributed to the understanding of PDE4 inhibition as a therapeutic strategy for respiratory diseases. The data and methodologies presented in this guide offer a valuable resource for researchers and drug developers working on the next generation of inhaled anti-inflammatory agents.

References

- 1. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are PDE4B modulators and how do they work? [synapse.patsnap.com]

- 5. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are PDE4B inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor GSK256066 in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

The Discovery and Development of GSK256066: A Technical Guide

An In-depth Examination of a High-Potency Inhaled Phosphodiesterase 4 Inhibitor

GSK256066 is a novel, exceptionally potent, and selective inhibitor of phosphodiesterase 4 (PDE4) developed by GlaxoSmithKline for the treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its design for inhaled administration aims to maximize therapeutic effects in the lungs while minimizing the systemic side effects, such as nausea and emesis, that have limited the clinical utility of oral PDE4 inhibitors.[4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, key preclinical and clinical findings, and the experimental methodologies employed in the evaluation of GSK256066.

Core Properties and Mechanism of Action

GSK256066, chemically named 6-({3-[(Dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide, is a slow and tight-binding inhibitor of PDE4.[2][4] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, GSK256066 increases intracellular cAMP levels.[6] This elevation in cAMP activates Protein Kinase A (PKA), which in turn suppresses the activation of pro-inflammatory signaling pathways, including NF-κB and AP-1.[1] The ultimate effect is a reduction in the production of various inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukins, and the inhibition of inflammatory cell recruitment and activation.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK256066, highlighting its potency, selectivity, and efficacy in various experimental models.

Table 1: In Vitro Potency and Selectivity of GSK256066

| Parameter | Value | Species/System | Reference |

| PDE4B IC50 | 3.2 pM (apparent) | Human Recombinant | [1][4][7] |

| <0.5 pM (steady-state) | Human Recombinant | [4] | |

| PDE4 Isoform pIC50 | PDE4A: ≥11.31 | Human Recombinant | [1][7] |

| PDE4B: ≥11.5 | Human Recombinant | [1][7] | |

| PDE4C: ≥11.42 | Human Recombinant | [1][7] | |

| PDE4D: ≥11.94 | Human Recombinant | [1][7] | |

| Selectivity | >380,000-fold vs PDE1/2/3/5/6 | Human Recombinant | [1][4][7] |

| >2,500-fold vs PDE7 | Human Recombinant | [1][4][7] | |

| TNF-α Inhibition IC50 | 0.01 nM | LPS-stimulated Human PBMCs | [1][4][7] |

| 126 pM | LPS-stimulated Human Whole Blood | [4][8] |

Table 2: In Vivo Efficacy of GSK256066

| Model | Species | Endpoint | Route | ED50 | Reference |

| LPS-Induced Pulmonary Neutrophilia | Rat | Neutrophil Infiltration | Intratracheal | 1.1 µg/kg (aqueous suspension) | [4][8] |

| 2.9 µg/kg (dry powder) | [4][8] | ||||

| LPS-Induced Exhaled Nitric Oxide | Rat | eNO Increase | Intratracheal | 92 µg/kg | [1] |

| Ovalbumin-Induced Pulmonary Eosinophilia | Rat | Eosinophil Infiltration | Intratracheal | 0.4 µg/kg | [1][2] |

| Allergen-Induced Early Asthmatic Response (EAR) | Human (mild asthmatics) | FEV1 Decline | Inhaled | 87.5 µg (attenuated fall by 40.9-57.2%) | [5] |

| Allergen-Induced Late Asthmatic Response (LAR) | Human (mild asthmatics) | FEV1 Decline | Inhaled | 87.5 µg (attenuated fall by 26.2-34.3%) | [5] |

Table 3: Phase IIa Clinical Trial in Moderate COPD (NCT00549679)

| Parameter | Dose | Outcome | Reference |

| Safety and Tolerability | 25 µg and 87.5 µg (28 days) | Well-tolerated, similar adverse events to placebo | [3][9] |

| Gastrointestinal Side Effects | 25 µg and 87.5 µg | Incidence was low and comparable to placebo | [3][9] |

| Lung Function | 87.5 µg | Mean reduction in residual volume of 0.367 L vs placebo | [3][9] |

| Inflammatory Markers | 25 µg and 87.5 µg | No statistically significant changes in sputum/blood | [3][9] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of GSK256066 in inflammatory cells.

Caption: Workflow for the rat LPS-induced pulmonary inflammation model.

Caption: Design of the Phase IIa clinical trial in moderate COPD patients.

Experimental Protocols

Synthesis of GSK256066

While a precise, step-by-step synthesis from GlaxoSmithKline is not publicly available, the synthesis of structurally similar, potent PDE4 inhibitors has been described. An asymmetric synthesis approach for a closely related quinoline derivative involves a key (4+2)-cycloaddition reaction between a substituted nitroalkene and a vinyl ether to construct the core heterocyclic system. Subsequent steps include tandem acylation/(3,3)-sigmatropic rearrangement, reduction, and deprotection to yield the final compound. This methodology allows for the stereocontrolled synthesis of highly potent PDE4 inhibitors.

In Vivo LPS-Induced Pulmonary Inflammation in Rats

This model is used to evaluate the anti-inflammatory properties of compounds in the lungs.[2]

-

Animals: Male Sprague-Dawley or CD rats are used.

-

Acclimatization: Animals are acclimatized for a minimum of 5 days before the study.

-

Compound Administration: GSK256066 (e.g., at doses ranging from 0.3 to 100 µg/kg) or vehicle is administered intratracheally as an aqueous suspension or dry powder formulation at a specified time (e.g., 2 hours) before the inflammatory challenge.[4]

-

Inflammatory Challenge: Animals are anesthetized, and Lipopolysaccharide (LPS) from E. coli (e.g., 10 µ g/rat ) is instilled intratracheally to induce an inflammatory response.[10]

-

Endpoint Measurement: At a predetermined time point after the LPS challenge (e.g., 4 to 24 hours), animals are euthanized. A bronchoalveolar lavage (BAL) is performed by lavaging the lungs with phosphate-buffered saline (PBS).

-

Analysis: The total number of cells and the differential cell count (specifically neutrophils) in the BAL fluid are determined. Cytokine levels (e.g., TNF-α) in the BAL fluid can also be measured by ELISA. The ED50 is calculated as the dose of the compound that causes 50% inhibition of the LPS-induced neutrophil influx.[2]

Allergen Challenge in Mild Asthmatic Patients

This clinical model assesses the efficacy of a drug in preventing allergen-induced bronchoconstriction.[5]

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study design is employed.[5][11] A washout period of 14-21 days separates the treatment periods.[11]

-

Participants: Steroid-naïve, atopic asthmatic subjects with a demonstrated early (EAR) and late (LAR) asthmatic response to a specific inhaled allergen are recruited.[7][11]

-

Treatment: Subjects receive inhaled GSK256066 (e.g., 87.5 µg) or a matching placebo once daily for a set period (e.g., 7 days).[7][11]

-

Allergen Challenge: Following the treatment period, subjects undergo an inhaled allergen challenge. The dose of allergen used is one that was previously determined to cause a fall in Forced Expiratory Volume in 1 second (FEV1) of at least 15%.[11]

-

Endpoint Measurement: FEV1 is measured at regular intervals for up to 10 hours post-challenge to assess the EAR (occurring within the first 2 hours) and the LAR (occurring between 4 and 10 hours).[11]

-

Analysis: The primary endpoint is typically the attenuation of the fall in FEV1 during the LAR. The effect on the EAR is also a key secondary endpoint. The percentage inhibition of the fall in FEV1 is calculated for both phases compared to placebo.[5]

Conclusion

GSK256066 is a highly potent and selective inhaled PDE4 inhibitor that has demonstrated significant anti-inflammatory effects in both preclinical models and early-phase clinical trials.[1][5] Its development for inhaled delivery represents a strategic approach to improve the therapeutic index of PDE4 inhibitors by targeting the drug directly to the lungs, thereby minimizing systemic adverse effects.[5] The data gathered to date support its potential as a novel therapeutic agent for inflammatory airway diseases. Further clinical investigation would be required to fully establish its efficacy and safety profile in larger patient populations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. emjreviews.com [emjreviews.com]

- 3. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. xcessbio.com [xcessbio.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. GSK256066 | PDE4B inhibitor | CAS 801312-28-7 | Buy GSK-256066 from Supplier InvivoChem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor GSK256066 in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

GSK256066: A Deep Dive into its Selectivity for Phosphodiesterase 4 Isoforms

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Introduction

GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2] Developed for inhaled administration, its exceptional affinity and selectivity profile make it a significant compound in the research and development of treatments for inflammatory respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] This technical guide provides an in-depth analysis of GSK256066's selectivity for the four PDE4 isoforms (A, B, C, and D), complete with quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and workflows.

Quantitative Data Summary: Isoform Selectivity

GSK256066 demonstrates remarkable potency and equipotent inhibition across all four PDE4 isoforms.[1][2] This broad-spectrum activity within the PDE4 family, combined with its high selectivity over other PDE families, underscores its targeted mechanism of action. The inhibitory activity is summarized in the tables below, presenting both pIC50 and IC50 values for each isoform.

Table 1: pIC50 Values for GSK256066 Against PDE4 Isoforms

| PDE4 Isoform | pIC50 |

| PDE4A | ≥11.31 |

| PDE4B | ≥11.5 |

| PDE4C | ≥11.42 |

| PDE4D | ≥11.94 |

Source: Data compiled from publicly available research.[1][4]

Table 2: IC50 Values for GSK256066 Against PDE4 Isoforms

| PDE4 Isoform | IC50 (nM) |

| PDE4A | 0.08 |

| PDE4B | 0.05 |

| PDE4C | 0.12 |

| PDE4D | 0.03 |

Source: Data compiled from publicly available research.

Furthermore, GSK256066 exhibits a profound selectivity for the PDE4 family over other phosphodiesterase families. It has been reported to be over 380,000-fold more selective for PDE4 than for PDE1, PDE2, PDE3, PDE5, and PDE6, and over 2,500-fold more selective against PDE7.[1][2]

Experimental Protocols

The determination of the inhibitory activity of GSK256066 against PDE4 isoforms is typically achieved through biochemical assays that measure the enzymatic activity of recombinant human PDE4. The following is a representative protocol based on commonly used methods such as the Scintillation Proximity Assay (SPA) and the IMAP® Fluorescence Polarization (FP) Assay.

Protocol: In Vitro PDE4 Enzyme Inhibition Assay

1. Objective:

To determine the half-maximal inhibitory concentration (IC50) of GSK256066 against the four isoforms of human PDE4 (PDE4A, PDE4B, PDE4C, and PDE4D).

2. Materials:

-

Enzymes: Purified, recombinant human PDE4A, PDE4B, PDE4C, and PDE4D.

-

Substrate: [³H]-cyclic adenosine monophosphate ([³H]-cAMP) for SPA, or fluorescently labeled cAMP (e.g., FAM-cAMP) for FP assays.

-

Test Compound: GSK256066, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, and bovine serum albumin (BSA).

-

Detection Reagents (Method-dependent):

-

For SPA: SPA beads (e.g., yttrium silicate) that bind to the product of the enzymatic reaction ([³H]-AMP).

-

For FP Assay: IMAP® binding solution containing nanoparticles that bind to the phosphorylated substrate.

-

-

Microplates: 96-well or 384-well plates suitable for the detection method.

-

Detection Instrument: A microplate scintillation counter for SPA or a fluorescence polarization plate reader for FP assays.

3. Procedure:

-

Compound Preparation: Prepare a series of dilutions of GSK256066 in assay buffer. A typical final concentration range for testing would span from picomolar to micromolar to accurately determine the IC50.

-

Enzyme Preparation: Dilute the stock solutions of each recombinant PDE4 isoform to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the incubation period.

-

Assay Reaction:

-

Add a small volume of the diluted GSK256066 or vehicle control (DMSO) to the wells of the microplate.

-

Add the diluted PDE4 enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate ([³H]-cAMP or FAM-cAMP) to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure that substrate conversion does not exceed 10-20% in the uninhibited control wells.

-

-

Detection:

-

For SPA: Terminate the reaction by adding the SPA bead suspension. The beads will bind to the [³H]-AMP product, bringing the radiolabel into close proximity with the scintillant in the beads, leading to light emission.

-

For FP Assay: Stop the reaction by adding the IMAP® binding solution. The binding of the fluorescently labeled AMP product to the nanoparticles will cause a change in the fluorescence polarization.

-

-

Data Acquisition: Read the plates using the appropriate instrument (scintillation counter or fluorescence polarization reader).

4. Data Analysis:

-

The raw data (counts per minute for SPA, or millipolarization units for FP) are converted to percent inhibition relative to the uninhibited (vehicle control) and fully inhibited (background) controls.

-

The percent inhibition is then plotted against the logarithm of the GSK256066 concentration.

-

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic equation using a suitable software package.

Visualizations

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action for GSK256066.

Caption: Mechanism of PDE4 inhibition by GSK256066.

Experimental Workflow for Determining PDE4 Isoform Selectivity

The diagram below outlines the key steps in the biochemical assay used to determine the selectivity of GSK256066 for the different PDE4 isoforms.

Caption: Workflow for PDE4 inhibition assay.

Conclusion

GSK256066 is a pioneering PDE4 inhibitor characterized by its exceptional potency and equipotent activity against all four PDE4 isoforms. Its high degree of selectivity for the PDE4 family minimizes the potential for off-target effects, a critical attribute for therapeutic candidates. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating a deeper understanding of the biochemical profile of this significant anti-inflammatory compound.

References

An In-depth Technical Guide on the Role of GSK256066 in cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK256066, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, and its role in the cyclic adenosine monophosphate (cAMP) signaling pathway. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling cascades and experimental workflows.

Introduction to cAMP Signaling and the Role of PDE4

Cyclic AMP is a crucial second messenger involved in a multitude of cellular processes, including inflammation, smooth muscle relaxation, and immune responses.[1][2] The intracellular concentration of cAMP is meticulously regulated by its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[1] The PDE4 enzyme family specifically hydrolyzes cAMP and is predominantly expressed in inflammatory and immune cells such as T-lymphocytes, monocytes, macrophages, and neutrophils.[2] By regulating cAMP levels, PDE4 plays a pivotal role in modulating inflammatory responses. Elevated PDE4 activity leads to lower cAMP levels, which can result in excessive pro-inflammatory activity.[2] Consequently, inhibiting PDE4 to increase intracellular cAMP is a key therapeutic strategy for managing inflammatory diseases.[1][3]

GSK256066: A Potent and Selective PDE4 Inhibitor

GSK256066 is a high-affinity, selective inhibitor of PDE4 designed for inhaled delivery to target respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[4][5][6] Its mechanism of action involves competitively binding to the catalytic site of the PDE4 enzyme, thereby preventing the hydrolysis of cAMP to 5'-adenosine monophosphate (5'-AMP).[3][7] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like protein kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[7][8] The subsequent signaling cascade suppresses the activation of pro-inflammatory transcription factors such as NF-κB, leading to a reduction in the production of inflammatory mediators.[2][7]

Below is a diagram illustrating the mechanism of action of GSK256066 within the cAMP signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSK256066 | PDE4B inhibitor | CAS 801312-28-7 | Buy GSK-256066 from Supplier InvivoChem [invivochem.com]

- 8. Potent PDE4 inhibitor activates AMPK and Sirt1 to induce mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

GSK256066 in preclinical models of asthma

An In-depth Technical Guide to GSK256066 in Preclinical Models of Asthma

Introduction

Asthma is a chronic inflammatory disease of the airways affecting millions worldwide, characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1][2][3] The underlying pathology is often driven by a T-helper 2 (Th2) cell-mediated inflammatory response, involving cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which orchestrate the recruitment and activation of eosinophils and mast cells.[4][5] Phosphodiesterase 4 (PDE4) is a key enzyme within inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a critical intracellular signaling molecule that suppresses inflammatory activity.[6][7] Inhibition of PDE4, therefore, represents a promising therapeutic strategy for inflammatory airway diseases.

GSK256066 is an exceptionally potent and selective, inhaled PDE4 inhibitor designed to maximize therapeutic effects within the lungs while minimizing systemic side effects commonly associated with oral PDE4 inhibitors.[6][8][9] This technical guide provides a comprehensive overview of the preclinical evaluation of GSK256066 in established animal models of asthma, focusing on its mechanism of action, experimental protocols, and key efficacy data.

Mechanism of Action: PDE4 Inhibition

GSK256066 exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme, which is highly expressed in key inflammatory cells such as T cells, macrophages, eosinophils, and neutrophils.[7] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of pro-inflammatory functions, including cell activation, cytokine release, and chemotaxis.[6] GSK256066 is a slow- and tight-binding inhibitor of PDE4 with exceptional affinity.[9]

References

- 1. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 2. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]

- 4. jpp.krakow.pl [jpp.krakow.pl]

- 5. The Cytokines of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 7. dovepress.com [dovepress.com]

- 8. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with GSK256066 Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK256066 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled delivery.[1] As an inhibitor of PDE4, GSK256066 modulates intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the activity of various inflammatory cells implicated in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] Preclinical in vivo studies have demonstrated its potent and long-lasting anti-inflammatory effects in various animal models of pulmonary inflammation.[1][4] These application notes provide a summary of the key quantitative data from these studies and detailed protocols for replicating the experimental models.

Data Presentation

The following tables summarize the quantitative efficacy data for GSK256066 in various preclinical in vivo models.

Table 1: Efficacy of GSK256066 in Rat Models of Pulmonary Inflammation

| Model | Parameter Measured | Route of Administration | Formulation | ED₅₀ (μg/kg) | Comparator (Fluticasone Propionate) ED₅₀ (μg/kg) | Reference |

| Lipopolysaccharide (LPS)-induced Pulmonary Neutrophilia | Neutrophil influx in BAL fluid | Intratracheal | Aqueous Suspension | 1.1 | 9.3 | [5] |

| Lipopolysaccharide (LPS)-induced Pulmonary Neutrophilia | Neutrophil influx in BAL fluid | Intratracheal | Dry Powder | 2.9 | N/A | [5] |

| Lipopolysaccharide (LPS)-induced Exhaled Nitric Oxide | Exhaled Nitric Oxide (eNO) | Intratracheal | N/A | 35 | 92 | [1] |

| Ovalbumin (OVA)-induced Pulmonary Eosinophilia | Eosinophil influx in BAL fluid | Intratracheal | N/A | 0.4 | N/A | [1] |

Table 2: Efficacy and Therapeutic Index of GSK256066 in a Ferret Model of LPS-Induced Pulmonary Inflammation

| Model | Parameter Measured | Route of Administration | ED₅₀ (μg/kg) | Emetic Episodes Observed | Reference |

| Lipopolysaccharide (LPS)-induced Pulmonary Neutrophilia | Neutrophil influx in BAL fluid | Inhaled | 18 | None | [1] |

Table 3: Duration of Action of GSK256066 in a Rat Model of LPS-Induced Pulmonary Inflammation

| Dose | Duration of Significant Inhibition (p < 0.05) of Pulmonary Neutrophilia | Reference |

| 10 µg/kg (10 x ED₅₀) | 12 hours | [1] |

Experimental Protocols

The following are detailed protocols for key in vivo experiments cited in the literature.

Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rats

This model is used to assess the anti-inflammatory efficacy of compounds against acute, neutrophil-driven lung inflammation.

Materials:

-

Male Sprague-Dawley rats

-

GSK256066 Trifluoroacetate

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Vehicle for GSK256066 (e.g., aqueous suspension)

-

Anesthetic (e.g., isoflurane)

-

Bronchoalveolar lavage (BAL) fluid collection apparatus

-

Cell counting equipment (e.g., hemocytometer or automated cell counter)

-

Reagents for differential cell staining (e.g., Wright-Giemsa stain)

Protocol:

-

Animal Acclimatization: House animals in standard conditions with free access to food and water for at least one week prior to the experiment.

-

Compound Administration:

-

Prepare the desired concentrations of this compound in the appropriate vehicle.

-

Administer GSK256066 or vehicle to rats via intratracheal instillation under light isoflurane anesthesia.

-

-

Induction of Inflammation:

-

At a specified time post-compound administration (e.g., 1 hour), administer LPS (typically 30 µg/kg) via intratracheal instillation to induce pulmonary inflammation.

-

-

Bronchoalveolar Lavage (BAL):

-

At a predetermined time point after LPS challenge (e.g., 6 hours), euthanize the animals.

-

Perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of phosphate-buffered saline (PBS) into the lungs.

-

-

Cell Analysis:

-

Determine the total cell count in the BAL fluid.

-

Prepare cytospin slides and perform a differential cell count to quantify neutrophils.

-

-

Data Analysis:

-

Calculate the percentage inhibition of neutrophil accumulation for the GSK256066-treated groups compared to the vehicle-treated, LPS-challenged group.

-

Determine the ED₅₀ value by plotting the dose-response curve.

-

Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats

This model is relevant for studying allergic airway inflammation, which is characterized by an eosinophilic infiltrate.

Materials:

-

Male Brown Norway rats

-

This compound

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum) as an adjuvant

-

Vehicle for GSK256066

-

Anesthetic

-

BAL fluid collection and analysis equipment as described above

Protocol:

-

Sensitization:

-

Sensitize the rats with an intraperitoneal injection of OVA emulsified in Alum on day 0.

-

-

Compound Administration:

-

On the day of the allergen challenge (e.g., day 14), administer GSK256066 or vehicle via intratracheal instillation.

-

-

Allergen Challenge:

-

Following compound administration, challenge the sensitized animals with an aerosolized solution of OVA.

-

-

BAL and Cell Analysis:

-

At 24 hours post-allergen challenge, perform BAL as described in the LPS model.

-

Conduct total and differential cell counts, with a focus on quantifying eosinophils.

-

-

Data Analysis:

-

Calculate the percentage inhibition of eosinophil accumulation and determine the ED₅₀ for GSK256066.

-

Cigarette Smoke-Induced Pulmonary Inflammation in Mice

This model mimics some of the inflammatory changes observed in COPD patients.[6]

Materials:

-

Mice (specific strain, e.g., C57BL/6)

-

This compound (formulated for inhalation, e.g., dry powder)

-

Cigarette smoke generation and exposure system

-

Inhalation delivery system for preclinical dry powders[7]

-

BAL fluid collection and analysis equipment

Protocol:

-

Animal Acclimatization: Acclimate mice to the exposure chambers.

-

Cigarette Smoke Exposure:

-

Expose the mice to whole-body cigarette smoke for a specified duration and frequency (e.g., twice daily for 4 days).[6]

-

-

Compound Administration:

-

Administer inhaled GSK256066 or placebo using a specialized preclinical dry powder inhalation system at a defined time point relative to the smoke exposure.

-

-

BAL and Inflammatory Cell Analysis:

-

At a specified time after the final smoke exposure, perform BAL.

-

Analyze the BAL fluid for total and differential cell counts to assess the inflammatory response.

-

-

Data Analysis:

-

Evaluate the effect of GSK256066 on the smoke-induced inflammatory cell influx.

-

Mandatory Visualizations

Caption: Signaling pathway of GSK256066 in inflammatory cells.

Caption: Workflow for the rat LPS-induced pulmonary inflammation model.

References

- 1. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labcorp.com [labcorp.com]

- 7. insights.inotiv.com [insights.inotiv.com]

Application Notes and Protocols for GSK256066 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2][3] By inhibiting PDE4, GSK256066 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators. This document provides detailed application notes and protocols for the in vitro characterization of GSK256066, focusing on its PDE4 inhibitory activity and its anti-inflammatory effects on human peripheral blood mononuclear cells (PBMCs).

Data Presentation

The following tables summarize the in vitro potency of GSK256066 against various PDE isoforms and its inhibitory effect on TNF-α release.

Table 1: In Vitro Inhibitory Potency of GSK256066 against Phosphodiesterase Isoforms

| Phosphodiesterase Isoform | IC50 (nM) | Selectivity vs. PDE4B | Reference |

| PDE4A | 0.08 ± 0.01 | - | [3] |

| PDE4B | 0.0032 (3.2 pM) | 1 | [1][2] |

| PDE4C | 0.12 ± 0.02 | - | [3] |

| PDE4D | - | - | |

| PDE1 | > 1,200,000 pM | > 380,000-fold | [1][2] |

| PDE2 | > 1,200,000 pM | > 380,000-fold | [1][2] |

| PDE3 | > 1,200,000 pM | > 380,000-fold | [1][2] |

| PDE5 | > 1,200,000 pM | > 380,000-fold | [1][2] |

| PDE6 | > 1,200,000 pM | > 380,000-fold | [1][2] |

| PDE7 | > 8,000 pM | > 2,500-fold | [1][2] |

IC50 values represent the concentration of GSK256066 required to inhibit 50% of the enzyme activity. Selectivity is calculated as the ratio of the IC50 for the other PDE isoform to the IC50 for PDE4B.

Table 2: Inhibitory Potency of GSK256066 on TNF-α Release

| Cell Type | Stimulant | IC50 (nM) | Reference |

| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | 0.01 | [1][2] |

| Human Whole Blood | Lipopolysaccharide (LPS) | 0.126 | [1][4] |

IC50 values represent the concentration of GSK256066 required to inhibit 50% of the TNF-α release.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GSK256066 and the general workflow for the in vitro assays described.

Caption: Mechanism of action of GSK256066.

Caption: General experimental workflow for in vitro assays.

Experimental Protocols

Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol describes a method to determine the IC50 value of GSK256066 against purified PDE4 enzymes using a radioisotope-based assay.

Materials:

-

Recombinant human PDE4B enzyme

-

GSK256066

-

[³H]-cAMP (specific activity ~30-40 Ci/mmol)

-

5'-Nucleotidase (from Crotalus atrox)

-

Dowex AG1-X8 resin

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT), and 0.1 mg/mL bovine serum albumin (BSA)

-

Scintillation fluid

-

96-well microplates

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a stock solution of GSK256066 in 100% DMSO. Perform serial dilutions in Assay Buffer to achieve final concentrations ranging from 0.1 pM to 100 nM. The final DMSO concentration in the assay should be ≤ 0.1%.

-

Enzyme Preparation: Dilute the recombinant human PDE4B enzyme in Assay Buffer to a concentration that results in approximately 10-20% hydrolysis of the cAMP substrate during the reaction time.

-

Assay Setup:

-

To each well of a 96-well plate, add 25 µL of the diluted GSK256066 or vehicle control (Assay Buffer with 0.1% DMSO).

-

Add 25 µL of the diluted PDE4B enzyme solution to each well.

-

Pre-incubate the plate for 15 minutes at 30°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of [³H]-cAMP (final concentration 1 µM) to each well.

-

Incubate the plate for 20 minutes at 30°C.

-

-

Reaction Termination and Product Separation:

-

Terminate the reaction by adding 100 µL of a 50% slurry of Dowex AG1-X8 resin. This step removes the unreacted [³H]-cAMP.

-

Incubate for 15 minutes at 4°C with occasional shaking.

-

Centrifuge the plate at 2000 x g for 5 minutes to pellet the resin.

-

-

Hydrolysis of [³H]-5'-AMP:

-

Carefully transfer 75 µL of the supernatant to a new 96-well plate.

-

Add 25 µL of 5'-nucleotidase (10 units/mL) to each well to convert the [³H]-5'-AMP to [³H]-adenosine.

-

Incubate for 10 minutes at 30°C.

-

-

Quantification:

-

Add 150 µL of scintillation fluid to each well.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of GSK256066 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the GSK256066 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Inhibition of TNF-α Release from LPS-Stimulated Human PBMCs

This protocol describes a method to measure the inhibitory effect of GSK256066 on the release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Freshly isolated human PBMCs

-

GSK256066

-

Lipopolysaccharide (LPS) from E. coli

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

-

Compound Preparation: Prepare a stock solution of GSK256066 in 100% DMSO. Perform serial dilutions in complete RPMI-1640 medium to achieve final concentrations ranging from 0.001 nM to 10 nM. The final DMSO concentration should be ≤ 0.1%.

-

Cell Plating and Treatment:

-

Seed the PBMCs in a 96-well cell culture plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.

-

Add 50 µL of the diluted GSK256066 or vehicle control to the respective wells.

-

Pre-incubate the plate for 1 hour at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Stimulation:

-

Add 50 µL of LPS solution (final concentration 10 ng/mL) to all wells except for the unstimulated control wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection:

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell culture supernatant for TNF-α measurement.

-

-

TNF-α Quantification:

-

Quantify the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α release for each concentration of GSK256066 relative to the LPS-stimulated vehicle control.

-

Plot the percent inhibition against the logarithm of the GSK256066 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

References

- 1. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK256066 | PDE4B inhibitor | CAS 801312-28-7 | Buy GSK-256066 from Supplier InvivoChem [invivochem.com]

- 4. GSK256066 | Phosphodiesterase 4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

Application Notes and Protocols for GSK256066 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of GSK256066, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in various animal models of pulmonary inflammation. The detailed protocols and data summaries are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of GSK256066 in rat and ferret models of pulmonary inflammation.

Table 1: Efficacy of Intratracheally Administered GSK256066 in Rat Models of Pulmonary Inflammation

| Animal Model | Inflammatory Stimulus | Formulation | Endpoint | ED₅₀ (μg/kg) | Comparator (ED₅₀ μg/kg) | Reference |

| Rat | Lipopolysaccharide (LPS) | Aqueous Suspension | Pulmonary Neutrophilia | 1.1 | Fluticasone Propionate (9.3) | [1] |

| Rat | Lipopolysaccharide (LPS) | Dry Powder | Pulmonary Neutrophilia | 2.9 | - | [1] |

| Rat | Ovalbumin (OVA) | Not Specified | Pulmonary Eosinophilia | 0.4 | - | [2] |

| Rat | Lipopolysaccharide (LPS) | Not Specified | Exhaled Nitric Oxide | 35 | Fluticasone Propionate (92) | [2] |

Table 2: Efficacy of Inhaled GSK256066 in a Ferret Model of Pulmonary Inflammation

| Animal Model | Inflammatory Stimulus | Formulation | Endpoint | ED₅₀ (μg/kg) | Emesis Observed | Reference |

| Ferret | Lipopolysaccharide (LPS) | Inhaled | Pulmonary Neutrophilia | 18 | No | [2] |

Signaling Pathway of GSK256066

GSK256066 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, GSK256066 increases intracellular cAMP levels, which in turn leads to the suppression of pro-inflammatory mediator release and a reduction in the activity of various inflammatory cells.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats

This model is used to assess the anti-inflammatory effects of compounds on neutrophil infiltration into the lungs.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Lipopolysaccharide (LPS) from E. coli

-

GSK256066 (aqueous suspension or dry powder formulation)

-

Anesthetic (e.g., isoflurane)

-

Intratracheal administration device (e.g., microsprayer)

-

Bronchoalveolar lavage (BAL) equipment

-

Cell counting materials (hemocytometer, microscope)

Protocol:

-

Animal Acclimatization: House rats in standard conditions for at least one week before the experiment.

-

GSK256066 Administration:

-

Aqueous Suspension: Prepare a homogenous suspension of GSK256066 in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the suspension intratracheally to anesthetized rats at the desired doses (e.g., 0.1 - 10 µg/kg) at a specific time point before LPS challenge (e.g., 2 hours).[1]

-

Dry Powder: Utilize a specialized device for preclinical inhalation delivery of the dry powder formulation of GSK256066.

-

-

LPS Challenge: Two hours after GSK256066 administration, challenge the rats with an intratracheal instillation of LPS (e.g., 10 µ g/rat ).[3]

-

Bronchoalveolar Lavage (BAL): At a predetermined time after LPS challenge (e.g., 4-6 hours), euthanize the rats and perform a BAL by instilling and retrieving a known volume of sterile saline into the lungs.

-

Cell Counting: Centrifuge the BAL fluid and resuspend the cell pellet. Perform a total and differential cell count to determine the number of neutrophils.

-

Data Analysis: Calculate the percentage inhibition of neutrophil infiltration for each treatment group compared to the vehicle-treated, LPS-challenged group. Determine the ED₅₀ value for GSK256066.

Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats

This model is relevant for studying allergic asthma and the effect of drugs on eosinophilic inflammation.

Materials:

-

Male Brown Norway rats

-

Ovalbumin (OVA)

-

Aluminum hydroxide (adjuvant)

-

GSK256066

-

Aerosol delivery system

-

BAL equipment

-

Cell counting materials

Protocol:

-

Sensitization: Sensitize rats with intraperitoneal injections of OVA emulsified in aluminum hydroxide on specific days (e.g., day 0 and day 14).

-

GSK256066 Administration: Administer GSK256066 intratracheally at desired doses (e.g., 0.01 - 1 µg/kg) at a specific time before the OVA challenge.

-

OVA Challenge: On a later day (e.g., day 21), expose the sensitized rats to an aerosol of OVA for a defined period.

-

Bronchoalveolar Lavage (BAL): Perform BAL at a specific time point after the OVA challenge (e.g., 24 hours).

-

Cell Counting: Perform total and differential cell counts on the BAL fluid to determine the number of eosinophils.

-

Data Analysis: Calculate the percentage inhibition of eosinophil infiltration and determine the ED₅₀ for GSK256066.

Pharmacokinetics

Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of GSK256066. Following intratracheal administration in rats, systemic exposure to GSK256066 is generally low, which is a desirable characteristic for an inhaled therapeutic to minimize systemic side effects.[4] A typical pharmacokinetic study would involve collecting blood samples at various time points after drug administration and measuring the plasma concentration of GSK256066 using a validated analytical method (e.g., LC-MS/MS).

Key Pharmacokinetic Parameters to Determine:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC (Area under the plasma concentration-time curve)

-

Half-life (t₁/₂)

Concluding Remarks

GSK256066 has demonstrated potent anti-inflammatory effects in various preclinical animal models of respiratory inflammation. Its high affinity and selectivity for PDE4, coupled with low systemic exposure following inhaled administration, suggest a favorable therapeutic index. The protocols outlined in these application notes provide a foundation for further investigation into the efficacy and mechanisms of action of GSK256066 and other PDE4 inhibitors in the context of respiratory diseases. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.

References

- 1. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: GSK256066 for LPS-Induced Pulmonary Inflammation Studies

Introduction

GSK256066 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled delivery.[1][2] PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that suppresses inflammatory responses.[3][4] By inhibiting PDE4, GSK256066 increases intracellular cAMP levels, leading to potent anti-inflammatory effects.[3] These characteristics make GSK256066 a valuable tool for studying inflammatory respiratory diseases, such as those mimicked by lipopolysaccharide (LPS)-induced acute lung injury (ALI) models.[3][5] Preclinical studies have demonstrated its efficacy in reducing key features of pulmonary inflammation, including neutrophil infiltration and the production of inflammatory mediators.[1][5]

These application notes provide a comprehensive overview of GSK256066, its mechanism of action, and detailed protocols for its use in LPS-induced pulmonary inflammation research.

Mechanism of Action

The primary mechanism of GSK256066 involves the selective inhibition of the PDE4 enzyme. This inhibition prevents the degradation of cAMP, leading to its accumulation within inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB). This signaling cascade ultimately modulates gene transcription, leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.[3]

Application in LPS-Induced Pulmonary Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of acute inflammation. In preclinical models, intratracheal or intranasal administration of LPS triggers a robust inflammatory response in the lungs, characterized by:

-

Neutrophil Infiltration: A massive influx of neutrophils into the lung parenchyma and alveolar spaces.[6][7]

-

Pulmonary Edema: Increased vascular permeability leading to fluid accumulation in the lungs.[8]

-

Cytokine Storm: Release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[8]

This model is highly relevant for studying the pathophysiology of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS).[9][10] GSK256066 has been shown to potently inhibit LPS-induced pulmonary neutrophilia and the release of inflammatory mediators in these models.[1][5]

Data Presentation: Quantitative Summary

Table 1: In Vitro Potency of GSK256066

| Target | Assay | Potency (IC50) | Comparator (IC50) | Reference |

| PDE4B | Enzyme Activity | 3.2 pM | Roflumilast (390 pM), Cilomilast (74 nM) | [2][5] |

| TNF-α Release | LPS-stimulated human PBMCs | 0.01 nM | Roflumilast (5 nM), Cilomilast (389 nM) | [5] |

| TNF-α Release | LPS-stimulated human whole blood | 126 pM | - | [5] |

PBMCs: Peripheral Blood Mononuclear Cells

Table 2: In Vivo Efficacy of GSK256066 in Rodent LPS Models

| Animal Model | Endpoint | Administration | Formulation | Potency (ED50) | Reference |

| Rat | LPS-induced pulmonary neutrophilia | Intratracheal | Aqueous Suspension | 1.1 µg/kg | [5] |

| Rat | LPS-induced pulmonary neutrophilia | Intratracheal | Dry Powder | 2.9 µg/kg | [5] |

| Ferret | LPS-induced pulmonary neutrophilia | Inhaled | - | 18 µg/kg | [1] |

| Rat | LPS-induced exhaled nitric oxide | Intratracheal | - | 35 µg/kg | [1] |

Experimental Protocols

Protocol 1: LPS-Induced Acute Lung Injury in Rodents

This protocol describes a general method for inducing ALI in mice or rats to evaluate the efficacy of GSK256066.

1. Animals and Acclimatization:

-

Use male C57BL/6 mice (6-8 weeks old) or Sprague-Dawley rats (250–300g).

-

Acclimatize animals for at least one week before the experiment with ad libitum access to food and water.

2. Reagent Preparation:

-

LPS Solution: Dissolve Lipopolysaccharide (from E. coli O55:B5) in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.

-

GSK256066 Formulation: For intratracheal administration, prepare GSK256066 as an aqueous suspension. A vehicle of saline containing 0.01% Tween 80 can be used.[11] Sonication may be required to ensure a uniform suspension. Doses typically range from 0.1 to 10 µg/kg.[1][2][5]

3. Experimental Workflow:

4. Administration Procedures:

-

GSK256066 Administration: 1 hour prior to LPS challenge, anesthetize the animal (e.g., with isoflurane). Administer the GSK256066 suspension intratracheally using a microsprayer or a suitable catheter.

-

LPS Challenge: While the animal is anesthetized, instill LPS solution (e.g., 5 mg/kg for mice, 0.5 mg/kg for rats) intratracheally.[8][11] Ensure proper delivery to the lungs.

5. Sample Collection (6-24 hours post-LPS):

-

Euthanize animals via an overdose of anesthetic.

-

Perform a tracheotomy to cannulate the trachea.

-

Collect Bronchoalveolar Lavage Fluid (BALF) and lung tissues as described in the subsequent protocols.

Protocol 2: Bronchoalveolar Lavage Fluid (BALF) Analysis

1. BALF Collection:

-

With the cannula secured in the trachea, instill and withdraw ice-cold, Ca2+/Mg2+-free PBS or saline.

-

For mice, use 3 x 0.5 mL washes. For rats, use 2 x 3 mL washes.

-

Pool the washes and keep on ice.

2. Total and Differential Cell Counts:

-

Centrifuge the BALF at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides from the cell suspension. Stain with Diff-Quik or a similar stain.

-

Perform a differential cell count (neutrophils, macrophages) by counting at least 300 cells under a microscope.

3. Protein Concentration (Edema Marker):

-

Use the supernatant from the BALF centrifugation.

-

Measure the total protein concentration using a standard assay (e.g., Bradford or BCA protein assay) as an indicator of vascular permeability and lung edema.

Protocol 3: Lung Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a quantitative index of neutrophil infiltration.[7][12]

1. Lung Homogenization:

-

Harvest a weighed portion of lung tissue (e.g., the right lobe).

-

Homogenize the tissue in 1 mL of ice-cold Potassium Phosphate buffer (50 mM, pH 6.0) containing 0.5% Hexadecyltrimethylammonium Bromide (HTAB).

-

Sonicate the homogenate and then subject it to three freeze-thaw cycles.

2. MPO Assay:

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

In a 96-well plate, add 10 µL of the supernatant.

-

Add 200 µL of o-dianisidine dihydrochloride (ODS) solution (containing 0.167 mg/mL ODS and 0.0005% H₂O₂ in 50 mM phosphate buffer, pH 6.0).

-

Measure the change in absorbance at 450 nm over 5 minutes using a plate reader.

-

Express MPO activity as units per gram of lung tissue, where one unit of MPO is defined as the amount that degrades 1 µmol of peroxide per minute at 25°C.

Protocol 4: Cytokine Measurement by ELISA

1. Sample Preparation:

-

Use the cell-free BALF supernatant or lung homogenate supernatant prepared in a buffer containing protease inhibitors.

2. ELISA Procedure:

-

Quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using commercially available ELISA kits.

-

Follow the manufacturer’s instructions precisely for standards, sample incubation, and detection.

-

Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve. Results are typically expressed in pg/mL.

References

- 1. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 5. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK3179106 ameliorates lipopolysaccharide-induced inflammation and acute lung injury by targeting P38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Esculin alleviates LPS-induced acute lung injury via inhibiting neutrophil recruitment and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Attenuation of Lipopolysaccharide-Induced Acute Lung Injury by Hispolon in Mice, Through Regulating the TLR4/PI3K/Akt/mTOR and Keap1/Nrf2/HO-1 Pathways, and Suppressing Oxidative Stress-Mediated ER Stress-Induced Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delayed neutrophil apoptosis may enhance NET formation in ARDS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delayed neutrophil apoptosis may enhance NET formation in ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GSK256066 | PDE4B inhibitor | CAS 801312-28-7 | Buy GSK-256066 from Supplier InvivoChem [invivochem.com]

- 12. Myeloperoxidase deficiency attenuates lipopolysaccharide-induced acute lung inflammation and subsequent cytokine and chemokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of GSK256066 in Ovalbumin-Induced Allergy Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin (OVA)-induced allergy models are fundamental tools in the preclinical assessment of novel therapeutics for allergic diseases, particularly asthma. These models effectively replicate key features of the human allergic response, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of Th2 cytokines and IgE. GSK256066 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade. By increasing intracellular cyclic AMP (cAMP) levels, PDE4 inhibitors exert broad anti-inflammatory effects. These application notes provide a comprehensive overview of the use of GSK256066 in OVA-induced allergy models, including detailed experimental protocols, data presentation, and visualization of key pathways.

Mechanism of Action of GSK256066 in Allergic Inflammation